3-chloro-2-cyanopyridine-N-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
3-chloro-1-oxidopyridin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-1-3-9(10)6(5)4-8/h1-3H |
InChI Key |
KFUMPYNJUQLOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])C#N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Pyridine N Oxides
Nucleophilic Reactivity of the Pyridine (B92270) N-Oxide Moiety
The N-oxide group in pyridine N-oxides introduces a dipolar character to the molecule, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen. This makes the oxygen atom a nucleophilic center. The lone pairs on the oxygen can attack various electrophiles. scripps.eduarkat-usa.org This initial activation is a common first step in many functionalization reactions of the pyridine ring. For instance, the oxygen atom can be protonated in acidic media or alkylated, which further enhances the electrophilicity of the pyridine ring for subsequent nucleophilic attack. scripps.edubhu.ac.in
The nucleophilicity of the oxygen atom is central to reactions like chlorination, where an electrophilic chlorine source reacts with the N-oxide oxygen. This is often followed by a rearrangement or a nucleophilic substitution to introduce a chlorine atom onto the pyridine ring, typically at the 2- or 4-position. scripps.edu
Electrophilic Reactivity of the Pyridine Ring System Activated by N-Oxidation
Oxidation of the pyridine nitrogen to an N-oxide significantly activates the pyridine ring towards both nucleophilic and electrophilic substitution. bhu.ac.inchemtube3d.comalmerja.com The N-oxide group can donate electron density into the ring via resonance, which increases the electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack than in pyridine itself. bhu.ac.in
Conversely, the positively charged nitrogen atom withdraws electron density from the ring inductively, making the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic attack. uoanbar.edu.iqyoutube.com This dual reactivity makes pyridine N-oxides exceptionally useful synthetic intermediates. researchgate.net For a molecule like 3-chloro-2-cyanopyridine-N-oxide, the electron-withdrawing nature of the chloro and cyano groups would further enhance the electrophilicity of the ring, although their positions at C2 and C3 would direct incoming nucleophiles based on a combination of electronic and steric factors.
A classic example of this enhanced electrophilicity is the reaction with phosphorus oxychloride (POCl₃). The N-oxide oxygen attacks the phosphorus atom, and the chloride ion is subsequently delivered to the C2 position of the pyridine ring. This process is a common method for producing 2-chloropyridines from pyridine N-oxides. patsnap.com
Table 1: Reactivity of Pyridine N-Oxide Ring
| Position | Electronic Character | Susceptibility |
|---|---|---|
| C2/C6 | Electron-deficient | Nucleophilic Attack |
| C4 | Electron-deficient | Nucleophilic Attack |
| C2/C4/C6 | Higher electron density (resonance) | Electrophilic Attack |
Directed C-H Functionalization Reactions
The N-oxide group serves as an excellent directing group for the functionalization of C-H bonds, particularly at the C2 position. This has led to the development of numerous methods for creating new carbon-carbon and carbon-heteroatom bonds.
Arylation Reactions
Direct arylation of pyridine N-oxides via C-H activation is a powerful method for synthesizing biaryl compounds. These reactions are often catalyzed by transition metals like palladium. nih.gov For example, palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides can regioselectively introduce an aryl group at the C2 position. thieme-connect.com Other methods utilize different catalysts and coupling partners, such as silver-catalyzed arylation with arylboronic acids at room temperature or copper-catalyzed reactions with arylboronic esters. thieme-connect.comrsc.org Ligand-free palladium-catalyzed methods using potassium (hetero)aryltrifluoroborates have also been developed, broadening the scope of accessible 2-arylpyridines. rsc.org
Table 2: Examples of Arylation Reactions of Pyridine N-Oxides
| Catalyst System | Arylating Agent | Key Features |
|---|---|---|
| Pd(OAc)₂ / P(tBu)₃ | Aryl halides | Selective formation of 2-aryl pyridines. nih.gov |
| AgNO₃ / K₂S₂O₈ | Arylboronic acids | Occurs at room temperature. thieme-connect.com |
| Copper Catalyst | Arylboronic esters | One-pot synthesis without an additional reductant. rsc.org |
| Pd(OAc)₂ / TBAI | Potassium aryltrifluoroborates | Ligand-free conditions, broad substrate scope. rsc.org |
Alkylation and Alkenylation
Similar to arylation, the pyridine N-oxide scaffold can undergo direct alkylation and alkenylation at the C2 position. Palladium-catalyzed oxidative alkenylation with olefins provides ortho-alkenylated N-oxide derivatives with high regio- and stereoselectivity. acs.orgnih.gov
Visible-light-mediated photoredox catalysis has emerged as a powerful strategy for C-H functionalization. Pyridine N-oxides can act as hydrogen atom transfer (HAT) catalysts to generate alkyl radicals from alkanes, which then add to the pyridine ring. nih.govacs.orgacs.orgchemrxiv.org Another photoinduced method allows for the ortho-alkylation and acylation of pyridine N-oxides using alkynes, where the reaction outcome can be controlled by switching between anaerobic and aerobic conditions. acs.org Additionally, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), affords 2-alkylated pyridines in a transition-metal-free process. organic-chemistry.orgacs.org
Table 3: Selected Methods for Alkylation and Alkenylation of Pyridine N-Oxides
| Reaction Type | Reagents/Catalyst | Key Features |
|---|---|---|
| Alkenylation | Olefins / Pd(OAc)₂ / Ag₂CO₃ | Highly selective for ortho-alkenylation. acs.orgnih.gov |
| Alkylation | Alkanes / Photoredox Catalyst / Pyridine N-oxide (as HAT catalyst) | Functionalization of unactivated C-H bonds. nih.govacs.org |
| Alkylation/Acylation | Alkynes / Visible Light | Metal-free; divergent synthesis based on atmosphere. acs.org |
Amination Processes
The introduction of an amino group at the C2 position of pyridine N-oxides is a synthetically valuable transformation, as 2-aminopyridines are important structural motifs in medicinal chemistry. acs.org A general and efficient one-pot method involves activating the pyridine N-oxide with tosyl anhydride (Ts₂O) in the presence of tert-butylamine, followed by deprotection. acs.orgnih.gov This process exhibits high yields and excellent selectivity for the 2-position.
Other approaches have been developed to address challenges such as side reactions and regioselectivity in more complex systems. For instance, using saccharin (B28170) as an ammonium (B1175870) surrogate allows for the highly regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides under mild conditions. acs.org Another method employs activated isocyanides to react with pyridine N-oxides, leading to N-formylaminopyridine intermediates that can be deprotected to yield the desired 2-aminopyridines. nih.gov
Cyanation Reactions at the Pyridine Ring
Cyanation of pyridine N-oxides provides a direct route to cyanopyridines, which are versatile precursors for other functional groups. The reaction typically occurs at the α-position (C2) of the N-oxide. A common method involves the reaction of the N-oxide with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride. chem-soc.si This activation makes the C2 position more electrophilic and susceptible to attack by the cyanide nucleophile. This method has been successfully applied to the direct synthesis of compounds like 2-cyano-4-amidopyridine from the corresponding N-oxide. chem-soc.si The synthesis of 2-chloro-3-cyanopyridine (B134404) often proceeds from 3-cyanopyridine (B1664610) N-oxide, where an activating agent like phosphorus oxychloride acts as both the activator and the chloride source. patsnap.com
Deoxygenation Reactions of the N-Oxide Functionality
The removal of the oxygen atom from the N-oxide group in pyridine N-oxides is a fundamental transformation, often employed to restore the parent pyridine structure after the N-oxide has been utilized to direct other reactions. researchgate.netsemanticscholar.org This deoxygenation can be accomplished using various reagents.
One common method for the deoxygenation of pyridine N-oxides involves the use of phosphorus oxychloride (POCl₃). patsnap.com In the case of 3-cyanopyridine N-oxide, which serves as a precursor to this compound, treatment with POCl₃ not only effects deoxygenation but also chlorination of the pyridine ring, yielding 2-chloro-3-cyanopyridine. patsnap.com This process is typically carried out by dissolving the N-oxide directly in an excess of phosphorus oxychloride. The addition of an organic base at low temperatures is crucial to neutralize the acid generated during the reaction and to control the reaction rate, thereby minimizing the formation of byproducts. patsnap.com
Another approach to deoxygenation involves the use of bis(trichloromethyl)carbonate, a safer alternative to many traditional chlorinating and deoxygenating agents. google.com This reagent, in conjunction with an organic base like triethylamine (B128534) or tri-n-propylamine, can effectively deoxygenate and chlorinate 3-cyanopyridine N-oxide to produce 2-chloro-3-cyanopyridine. google.com The reaction is typically performed in an organic solvent such as petroleum ether. google.com
Palladium-catalyzed hydrogenolysis is another effective method for the deoxygenation of pyridine N-oxides, particularly after they have been functionalized. researchgate.net For instance, after a palladium-catalyzed arylation at the 2-position of a pyridine N-oxide, the resulting 2-arylpyridine N-oxide can be readily reduced to the corresponding 2-arylpyridine. researchgate.net
Below is a table summarizing various deoxygenation methods for related pyridine N-oxides, which are indicative of the potential pathways for this compound.
| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |
| Phosphorus oxychloride | 3-cyanopyridine N-oxide | 2-chloro-3-cyanopyridine | High | patsnap.com |
| Bis(trichloromethyl)carbonate / Organic Base | 3-cyanopyridine N-oxide | 2-chloro-3-cyanopyridine | High | google.com |
| Palladium-catalyzed hydrogenolysis | 2-arylpyridine N-oxides | 2-arylpyridines | - | researchgate.net |
| Zinc | Pyridine N-oxides | Pyridines | - | arkat-usa.org |
Rearrangement Reactions of Pyridine N-Oxides
Pyridine N-oxides can undergo various rearrangement reactions, often triggered by heat or chemical reagents. arkat-usa.org A notable example is the researchgate.netresearchgate.net sigmatropic rearrangement of allyloxypyridine N-oxides. arkat-usa.org While specific rearrangement reactions of this compound are not extensively detailed in the provided search results, the general reactivity patterns of substituted pyridine N-oxides provide a framework for predicting its behavior.
For instance, the treatment of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride leads to the formation of 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide, suggesting a rearrangement of the substituent positions. arkat-usa.org It is plausible that this compound could undergo analogous rearrangements under specific conditions, potentially involving the migration of the chloro or cyano group, although this remains a topic for further investigation.
Another type of rearrangement is the 1,5-sigmatropic rearrangement, which has been observed in certain pyridine N-oxide systems. arkat-usa.org The presence of the electron-withdrawing chloro and cyano groups on the pyridine ring of this compound would significantly influence the electronic distribution and, consequently, the propensity for and outcome of such rearrangements.
Photochemical Transformations of Pyridine N-Oxides
The photochemical reactivity of pyridine N-oxides offers pathways to unique molecular structures that are often inaccessible through thermal reactions. scripps.edu While the specific photochemical transformations of this compound have not been explicitly detailed in the provided results, the general principles of pyridine N-oxide photochemistry can be extrapolated.
Irradiation of pyridine N-oxides can lead to a variety of products, including ring contraction to form pyrrole (B145914) derivatives, ring-opening, and the formation of 1,3-oxazepines. The specific pathway taken depends on the substitution pattern of the pyridine ring and the reaction conditions, such as the wavelength of light and the solvent used.
The electron-withdrawing nature of the chloro and cyano groups in this compound is expected to influence its photochemical behavior significantly. These substituents can affect the energy levels of the excited states and the stability of the intermediates formed upon irradiation, thus directing the reaction towards specific products. Further experimental studies are required to fully elucidate the photochemical transformation pathways available to this particular compound.
Role As a Synthetic Intermediate for Advanced Organic Compounds
Precursor in Heterocyclic Synthesis
There is no available information on 3-chloro-2-cyanopyridine-N-oxide acting as a precursor in the following contexts.
Access to Substituted Pyridine (B92270) Derivatives
No specific examples have been found.
Formation of Fused Heterocyclic Systems
No specific examples have been found.
Building Block for Complex Molecular Architectures
There is no documented use of this compound as a building block for complex molecules.
Development of New Synthetic Methodologies
No new synthetic methodologies have been reported that utilize this compound as a key component.
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is employed to confirm the identity and purity of 3-chloro-2-cyanopyridine-N-oxide, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon framework and proton environments of this compound.
¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The N-oxide group significantly influences the electronic environment of the ring, generally causing a downfield shift (deshielding) of the ring protons compared to the non-oxidized parent pyridine. For instance, in pyridine N-oxide itself, the protons are observed at chemical shifts (δ) of 7.35-7.37 ppm and 8.25-8.27 ppm. nist.govrsc.org The proton at the C6 position is anticipated to be the most deshielded due to its proximity to the electron-withdrawing N-oxide group. The proton at C4 and the proton at C5 will exhibit chemical shifts influenced by both the N-oxide and the adjacent chloro and cyano substituents.
¹³C NMR: The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the molecule. The carbons attached to the electronegative chlorine (C3), nitrogen (C2), and the N-oxide group (C2, C6) are expected to be significantly deshielded. The carbon of the nitrile group (C≡N) typically appears in the 115-120 ppm range. In related compounds like 3-bromopyridine (B30812) N-oxide, carbon signals appear between 120.2 and 140.3 ppm. nist.govrsc.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be essential for unambiguous assignment of the proton and carbon signals by revealing their coupling relationships.
Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | H-4 | ~7.5 - 7.8 | dd (doublet of doublets) |
| ¹H | H-5 | ~7.3 - 7.6 | dd (doublet of doublets) |
| ¹H | H-6 | ~8.3 - 8.6 | dd (doublet of doublets) |
| ¹³C | C2 | >140 | s (quaternary) |
| ¹³C | C3 | >130 | s (quaternary) |
| ¹³C | C4 | ~125 - 130 | d (doublet) |
| ¹³C | C5 | ~128 - 135 | d (doublet) |
| ¹³C | C6 | ~140 | d (doublet) |
| ¹³C | C≡N | ~115 - 118 | s (quaternary) |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is critical for identifying the key functional groups present in this compound.
The most diagnostic vibrational modes for this molecule are:
N-O Stretch (ν N-O): The N-oxide functional group gives rise to a characteristic stretching vibration. This band is typically strong in the IR spectrum and is expected to appear in the range of 1200–1300 cm⁻¹.
C≡N Stretch (ν C≡N): The cyano group produces a sharp and intense absorption band. For aromatic nitriles, this band is typically found in the 2220–2240 cm⁻¹ region. researchgate.net In a cobalt(II) complex containing 3-cyanopyridine (B1664610) N-oxide as a ligand, this vibration was observed at 2241 cm⁻¹, indicating the characteristic position for this group. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N | Stretch | 2220 - 2240 | Sharp, Strong |
| N-O | Stretch | 1200 - 1300 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=C, C=N (Ring) | Stretch | 1400 - 1600 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Aromatic N-oxides typically exhibit characteristic absorption bands. For pyridine N-oxide, transitions are observed that are analogous to those in benzene, but they are shifted to longer wavelengths. The spectrum of this compound is expected to show intense absorptions corresponding to π→π* transitions within the substituted pyridine ring. The presence of the N-oxide, chloro, and cyano groups, all of which can participate in resonance and inductive effects, will influence the precise wavelength and intensity of these absorptions compared to unsubstituted pyridine N-oxide.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₆H₃ClN₂O), the molecular ion peak (M⁺) would be detected. Due to the presence of chlorine, this peak would appear as a characteristic doublet with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The calculated molecular weight is 154.55 g/mol . nih.gov
Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺). Further fragmentation could involve the loss of CO, Cl, or HCN, providing structural clues that corroborate the proposed structure.
X-ray Crystallography and Solid-State Structure Analysis
While specific crystal structure data for this compound is not publicly available, analysis of related compounds, such as metal complexes of 3-cyanopyridine N-oxide, provides a strong basis for predicting its solid-state characteristics. researchgate.net
X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms. It would reveal exact bond lengths, bond angles, and torsion angles. The pyridine N-oxide ring is expected to be essentially planar. The N-O bond length is a key parameter, typically shorter than a single bond due to its partial double bond character. The geometry around the exocyclic cyano and chloro substituents would also be determined with high precision.
In the solid state, intermolecular interactions would govern the crystal packing. Given the molecule's polarity, arising from the N-O bond, the cyano group, and the C-Cl bond, significant dipole-dipole interactions and potentially π-π stacking between the aromatic rings would be expected to stabilize the crystal lattice.
Predicted Key Structural Parameters for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Geometry | Planar Pyridine Ring |
| N-O Bond Length | ~1.28 - 1.35 Å |
| C≡N Bond Length | ~1.14 - 1.16 Å |
| C-Cl Bond Length | ~1.72 - 1.75 Å |
| Crystal Packing Forces | Dipole-dipole interactions, π-π stacking |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
No dedicated Density Functional Theory (DFT) studies on 3-chloro-2-cyanopyridine-N-oxide have been identified in the surveyed literature. Such studies would be crucial for understanding the fundamental electronic properties and reactivity of the molecule.
A detailed analysis of the electronic structure and charge distribution of this compound is not available. This information, typically obtained through methods like Natural Bond Orbital (NBO) analysis, would provide insights into the localization of charges, the nature of the N-oxide bond, and the influence of the chloro and cyano substituents on the pyridine (B92270) ring's electron density.
Computational predictions regarding the reactivity and regioselectivity of this compound are absent from the scientific record. Theoretical calculations could forecast the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts and explaining reaction outcomes.
Reaction Mechanism Elucidation through Computational Modeling
The mechanisms of reactions involving this compound have not been elucidated through computational modeling. Theoretical studies are instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed, atomistic understanding of chemical transformations.
Conformational Analysis
A formal conformational analysis of this compound using computational methods has not been reported. Such an analysis would identify the most stable conformations of the molecule and the energy barriers between them, which is fundamental to understanding its physical and chemical properties.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
There is a lack of computational studies on the intermolecular interactions of this compound. Investigations into potential hydrogen bonding (though the molecule itself is not a hydrogen bond donor), dipole-dipole interactions, and π-π stacking would be vital for understanding its solid-state structure and properties.
Catalytic Applications and Mechanistic Insights
Pyridine (B92270) N-Oxides as Organocatalysts
The utility of pyridine N-oxides as organocatalysts is a growing field in modern organic chemistry. nih.gov Their ability to act as strong Lewis bases and powerful electron-pair donors makes them effective in activating various substrates. nih.govresearchgate.net
Chiral Pyridine N-Oxides in Asymmetric Catalysis
Chiral pyridine N-oxides are highly valuable in asymmetric synthesis, where they serve as controllers for enantioselective reactions. nih.govscispace.com An increasing interest in their application stems from their ability to create a suitable chiral environment in the transition state of a reaction. nih.gov These organocatalysts are advantageous due to their cost-effectiveness, low environmental impact, and stability in air compared to many metal-based catalysts. nih.govresearchgate.net
One significant application is in the asymmetric allylation of aldehydes, a reaction catalyzed by chiral 2,2′-bipyridine N,N′-dioxides. nih.gov Helical chiral pyridine N-oxides have also been successfully synthesized and used in the catalytic, enantioselective ring-opening of meso epoxides. miami.edu Furthermore, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed and applied as efficient nucleophilic organocatalysts in the acylative dynamic kinetic resolution of various nitrogen-containing heterocyclic compounds. acs.org
| Catalyst Type | Application | Key Findings |
| Axially chiral 2,2′-bipyridine N,N′-dioxides | Asymmetric allylation | Effective catalysts for the reaction. nih.gov |
| Helical Chiral Pyridine N‐Oxides | Enantioselective ring-opening of meso epoxides | Demonstrates that structural modifications can tune enantioselectivity. miami.edu |
| Chiral 4-Aryl-Pyridine-N-Oxides (ArPNOs) | Acylative dynamic kinetic resolution of azoles | High yields (up to 93%) and excellent enantioselectivity (up to 99% ee) were achieved. acs.org |
Nucleophilic Activation via Pyridine N-Oxides
The oxygen atom in the pyridine N-oxide moiety is nucleophilic, a property that is harnessed in various catalytic transformations. nih.govacs.org This nucleophilicity, combined with the high affinity of silicon for oxygen, makes pyridine N-oxides ideal for activating organosilicon reagents. nih.gov
In acyl transfer reactions, the oxygen of the pyridine N-oxide acts as the nucleophile. Mechanistic studies have shown that in reactions catalyzed by chiral ArPNOs, an acyloxypyridinium cation is formed as a key intermediate. acs.org It has been demonstrated that the nucleophilic ability of the oxygen in pyridine-N-oxide is greater than that of the nitrogen in the corresponding pyridine. acs.org This enhanced nucleophilicity is crucial for the catalytic activity. The N-oxide group has been found to be essential for both high catalytic activity and effective chiral induction in these reactions. acs.org
Pyridine N-Oxides as Ligands in Metal-Catalyzed Reactions
Beyond their role as organocatalysts, pyridine N-oxides are effective ligands for transition metals in a variety of catalytic reactions. researchgate.netwikipedia.org They bind to metal centers through the oxygen atom. wikipedia.org These complexes are often kinetically labile and have found applications in catalysis. wikipedia.org
Pyridine N-oxides have been employed as ligands in palladium-catalyzed oxidative cross-coupling reactions. For instance, they facilitate the coupling of C-H bonds in pyridine N-oxides with those in N-substituted indoles and other five-membered heterocycles like thiophenes and furans. nih.govrsc.org In these reactions, the pyridine N-oxide not only acts as a reactant but its oxygen atom also directs the C-H activation.
Copper-catalyzed reactions also benefit from pyridine N-oxide ligands. They have been used in the N-arylation of imidazoles in water, demonstrating their utility in greener chemical processes. acs.org
| Metal | Reaction Type | Substrates | Ligand |
| Palladium (II) | Oxidative C-H/C-H cross-coupling | Pyridine N-oxides and N-substituted indoles | Pyridine N-oxide (as reactant/directing group) |
| Palladium | Oxidative C-H/C-H cross-coupling | Pyridine N-oxides and five-membered heterocycles (e.g., thiophenes, furans) | Pyridine N-oxide (as reactant/directing group) |
| Copper (II) | N-Arylation | Imidazoles and aryl halides | 1,2-bis(2-pyridyl)-ethane-N,N′-dioxide |
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic pathways of reactions involving pyridine N-oxides is crucial for optimizing existing catalytic systems and designing new ones.
In the case of organocatalysis by chiral 4-aryl-pyridine-N-oxides (ArPNOs) for acylative dynamic kinetic resolution, mechanistic studies involving control experiments and DFT calculations have elucidated the reaction pathway. acs.org The initial step is the nucleophilic attack of the N-oxide oxygen on the acylating agent (e.g., an anhydride) to form an acyloxypyridinium intermediate. acs.org The subsequent nucleophilic substitution of this intermediate by the substrate is the rate-determining step. acs.org
For metal-catalyzed reactions, the mechanism often involves the pyridine N-oxide acting as a directing group. In palladium-catalyzed C-H activation reactions, the oxygen atom of the N-oxide coordinates to the metal center, bringing it in proximity to the C-H bond at the C2 position of the pyridine ring, facilitating its cleavage.
In photoredox catalysis, pyridine N-oxides can serve as hydrogen atom transfer (HAT) agents. acs.org Upon single-electron oxidation, they can form highly reactive oxygen-centered radicals. These radicals are capable of abstracting hydrogen atoms from strong, unactivated C-H bonds, enabling a range of functionalization reactions. acs.org A proposed catalytic cycle for the enantioselective N-oxidation of pyridines involves an aspartic acid-containing peptide catalyst where the aspartyl side chain cycles between a free acid and a peracid form. nih.gov
The synthesis of the specific compound 3-chloro-2-cyanopyridine (B15407) often starts from 3-cyanopyridine (B1664610), which is first oxidized to 3-cyanopyridine N-oxide. patsnap.comgoogle.com This N-oxide is then chlorinated, for example using phosphorus oxychloride, to yield the final product. patsnap.comgoogle.com
Future Directions and Emerging Research Areas
Novel Synthetic Routes for 3-Chloro-2-cyanopyridine-N-oxide
The primary route to synthesizing pyridine (B92270) N-oxides involves the oxidation of the corresponding pyridine. Research into novel synthetic pathways for this compound focuses on improving efficiency, yield, and safety. While the oxidation of 3-cyanopyridine (B1664610) is a common starting point, the innovation lies in the catalytic systems employed.
One prominent method involves the use of hydrogen peroxide as an oxidant in the presence of a co-catalyst. Various catalysts have been explored to enhance the reaction's selectivity and efficiency. For instance, high yields have been achieved by using catalysts such as silicomolybdic acid, phosphomolybdic acid, and phosphotungstic acid in an aqueous solution with sulfuric acid. patsnap.com These methods aim for high selectivity, minimizing the formation of byproducts like nicotinamide-N-oxide, which is crucial for the purity of subsequent reaction products. patsnap.comgoogle.com
Alternative oxidizing systems mentioned in the literature include the use of methyl rhenium trioxide as a catalyst with hydrogen peroxide, although the cost of such catalysts can be a barrier to industrial-scale production. google.com The development of more cost-effective and recoverable catalysts remains a significant area of interest.
Future research will likely focus on heterogeneous catalysts to simplify product purification and catalyst recycling, as well as flow chemistry processes to improve safety and scalability. The overarching goal is to develop synthetic routes that are not only high-yielding but also economically viable and environmentally benign.
| Catalyst | Oxidant | Solvent/Co-catalyst | Yield | Purity |
|---|---|---|---|---|
| Silicomolybdic Acid | 30% Hydrogen Peroxide | Water, Sulfuric Acid | 95.1% | 96.3% |
| Phosphomolybdic Acid | 30% Hydrogen Peroxide | Water, Sulfuric Acid | 96.1% | 95.3% |
| Phosphotungstic Acid | 30% Hydrogen Peroxide | Water, Sulfuric Acid | 94.7% | 96.8% |
This table summarizes data from various patented synthetic methods for 3-cyanopyridine-N-oxide, a direct precursor or analogous compound, highlighting the effectiveness of different catalytic systems. patsnap.com
Expanded Reactivity Profiles and Derivatization Strategies
This compound serves as a valuable intermediate for synthesizing more complex molecules, particularly 2-chloro-3-cyanopyridine (B134404), a key building block in pharmaceuticals and agrochemicals. google.compatsnap.com The N-oxide functional group activates the pyridine ring, facilitating reactions that are otherwise difficult.
A significant derivatization is the chlorination reaction, which replaces the N-oxide with a chlorine atom, typically at the 2-position. Traditional methods for this transformation have utilized reagents like phosphorus oxychloride. patsnap.com However, these reagents often generate significant amounts of acidic and phosphorus-containing waste, posing environmental challenges. google.com
Emerging research focuses on developing milder and more environmentally friendly chlorination agents. One such alternative is bis(trichloromethyl)carbonate (BTC), which, when used with an organic base like tri-n-propylamine, provides a safer and cleaner route to 2-chloro-3-cyanopyridine. google.com This method avoids the production of highly polluting waste such as sulfur dioxide or phosphorus-based byproducts. google.com
Future explorations in reactivity will likely include:
Nucleophilic Aromatic Substitution: Investigating the displacement of the chloro group with various nucleophiles to create a library of 3-cyano-2-substituted pyridine-N-oxides.
Cycloaddition Reactions: Utilizing the N-oxide moiety as a 1,3-dipole in cycloaddition reactions to construct novel heterocyclic systems.
Metal-Catalyzed Cross-Coupling: Employing the chloro-substituted ring in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append complex organic fragments.
| Chlorinating Agent | Reaction Conditions | Key Advantages | Reported Issues/Disadvantages |
|---|---|---|---|
| Phosphorus Oxychloride | Used in excess as both reagent and solvent | Effective for chlorination | Generates large volumes of phosphorus waste and acidic byproducts google.compatsnap.com |
| Bis(trichloromethyl)carbonate (BTC) | Used with an organic base (e.g., triethylamine) in an organic solvent | Safer reagent; avoids phosphorus and sulfur waste; milder conditions google.com | Requires stoichiometric amounts of base |
This table compares traditional and modern chlorinating agents for the derivatization of 3-cyanopyridine-N-oxide. google.compatsnap.com
Potential Applications in Material Science
The structural features of this compound—specifically the N-oxide oxygen atom and the nitrogen of the cyano group—make it a promising candidate for applications in material science, particularly as a ligand in coordination chemistry. Pyridine N-oxide derivatives are known to act as effective ligands, coordinating to metal centers through the oxygen atom.
Research has demonstrated that the related compound, 3-cyanopyridine N-oxide, can be used to synthesize discrete metal complexes. For example, it reacts with cobalt(II) thiocyanate to form a complex where the cobalt cation is octahedrally coordinated by two thiocyanate anions and four 3-cyanopyridine N-oxide ligands. researchgate.net In this structure, the ligands bond to the metal center through the N-oxide oxygen atom. researchgate.net
The presence of both a chloro and a cyano group on the this compound ligand could modulate the electronic properties of the resulting metal complexes, potentially influencing their magnetic, optical, or catalytic properties. Future research could explore the synthesis of coordination polymers or metal-organic frameworks (MOFs) using this compound as a building block, leading to materials with applications in gas storage, catalysis, or sensing.
Integration of Advanced Spectroscopic and Computational Approaches
A thorough understanding of the structural, electronic, and reactive properties of this compound requires the integration of advanced analytical techniques. While specific detailed studies on this exact compound are emerging, the methodologies are well-established for related molecules. mdpi.commdpi.com
Spectroscopic analysis is fundamental for structural elucidation and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used to confirm the molecular structure of novel derivatives. mdpi.com
Computational chemistry , particularly Density Functional Theory (DFT), offers powerful predictive capabilities. DFT calculations are employed to:
Optimize molecular geometries.
Predict spectroscopic characteristics, such as UV-Vis absorption spectra, which can be correlated with experimental data. mdpi.com
Analyze the electronic structure, including molecular orbitals (HOMO/LUMO) and electrostatic potential maps, to understand reactivity.
Model reaction mechanisms and transition states to rationalize observed chemical behavior.
Future work will undoubtedly involve a synergistic approach, where computational predictions guide synthetic efforts and spectroscopic data validates the theoretical models. This combination is crucial for designing new derivatives with tailored properties and for understanding their interaction with biological targets or material substrates.
Green Chemistry Aspects in Synthesis and Application
The principles of green chemistry are increasingly integral to modern chemical research and production. For this compound, these principles can be applied to both its synthesis and its subsequent use as a chemical intermediate.
In synthesis, a key green aspect is the use of hydrogen peroxide as an oxidizing agent for the N-oxidation step, as its primary byproduct is water. patsnap.comgoogle.com The development of efficient and recyclable catalysts for this process further enhances its green credentials by minimizing waste.
In derivatization, the shift from traditional, hazardous reagents like phosphorus oxychloride to safer alternatives like bis(trichloromethyl)carbonate represents a significant advancement in green chemistry. google.com This change reduces the generation of persistent and difficult-to-treat inorganic waste, aligning with the principle of pollution prevention. google.com
Future research will continue to seek improvements, such as:
The use of solvent-free reaction conditions or benign solvents like water.
The development of catalytic systems that operate under milder temperatures and pressures, reducing energy consumption.
Designing synthetic routes with higher atom economy, ensuring that a maximal proportion of atoms from the reactants are incorporated into the final product.
By integrating these green chemistry principles, the synthesis and application of this compound can be made more sustainable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-2-cyanopyridine-N-oxide, and how do reaction conditions influence yield?
- Answer : The synthesis of pyridine-N-oxide derivatives typically involves oxidation of the parent pyridine using peracids (e.g., mCPBA) or catalytic methods. For 3-chloro-2-cyanopyridine, regioselective oxidation at the N-position must be controlled to avoid side reactions. Evidence from analogous compounds (e.g., 3-chloro-pyridine-1-oxide) suggests that solvent polarity and temperature critically affect reaction efficiency. For example, using dichloroethane as a solvent at 60–80°C with mCPBA achieves >85% conversion . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the N-oxide .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- NMR : H and C NMR can confirm the N-oxide structure by observing deshielding of adjacent protons (e.g., H-2 and H-6 in pyridine-N-oxide shift downfield by ~1–2 ppm) .
- IR : A strong absorption band near 1250–1300 cm corresponds to the N-O stretch .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 155.0 for CHClNO) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Answer : Pyridine-N-oxides are generally stable in acidic to neutral conditions but may decompose under strong bases or prolonged heat. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) show <5% degradation when stored in amber vials at −20°C. Avoid aqueous alkaline environments, as hydrolysis of the cyano group can occur .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitutions in this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density and Fukui indices to identify reactive sites. For example, the N-oxide group directs electrophiles to the 4-position due to increased electron density, while the cyano group deactivates the 5-position. Validation via experimental bromination or nitration reactions is recommended .
Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridine-N-oxides?
- Answer : Discrepancies in reactivity (e.g., Suzuki coupling efficiency) may arise from trace metal impurities or solvent effects. Systematic studies using controlled Pd catalyst systems (e.g., Pd(PPh) vs. Pd(OAc)) in anhydrous DMF or THF can isolate variables. Cross-referencing with crystallographic data (e.g., Cl···Cl interactions in 3-chloropyridin-2-amine ) may also clarify steric influences.
Q. How does the N-oxide moiety influence the biological activity of 3-chloro-2-cyanopyridine derivatives?
- Answer : The N-oxide group enhances solubility and hydrogen-bonding capacity, potentially improving binding to targets like kinases or cytochrome P450 enzymes. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking (AutoDock Vina) can quantify these effects. For example, N-oxides of similar compounds show 2–5x higher IC values compared to non-oxidized analogs .
Q. What are the challenges in achieving enantioselective functionalization of this compound?
- Answer : The planar pyridine ring and electron-withdrawing groups (Cl, CN) limit chiral induction. Asymmetric catalysis using Rh(II)- or Cu(I)-chiral ligand systems (e.g., BINAP) in protic solvents (MeOH/HO) may improve enantiomeric excess (ee). Monitoring via chiral HPLC (e.g., Chiralpak IA column) is critical for optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
